

2-(2-Phenylethoxy)propan-1-ol material safety data sheet (MSDS)

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Compound of Interest

Compound Name: 2-(2-Phenylethoxy)propan-1-ol

CAS No.: 1864073-34-6

Cat. No.: B2502506

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Technical Guide: 2-(2-Phenylethoxy)propan-1-ol

CAS No: 1864073-34-6 Formula: C₁₁H₁₆O₂ Molecular Weight: 180.24 g/mol [1][2]

Part 1: Executive Technical Summary

2-(2-Phenylethoxy)propan-1-ol is a specialized organic building block belonging to the class of glycol ethers. Unlike common industrial solvents (e.g., phenoxyethanol), this molecule features a phenethyl group (Ph-CH₂-CH₂-) rather than a phenyl group attached to the ether oxygen. This structural elongation increases lipophilicity and alters metabolic stability, making it a valuable scaffold in medicinal chemistry for drug discovery and fragrance synthesis.

Critical Utility: primarily used as a synthesis intermediate (scaffold) in the development of small molecule therapeutics, specifically targeting pathways requiring lipophilic ether linkers.

Part 2: Chemical Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of three distinct functional domains that dictate its reactivity and safety profile:

- Primary Alcohol (-OH): The reactive handle for further derivatization (oxidation, esterification).
- Ether Linkage (-O-): Provides chemical stability and hydrogen bond acceptance.
- Phenethyl Tail (Ph-CH₂-CH₂-): A hydrophobic domain that facilitates membrane permeability.

Physicochemical Data Table

Property	Value	Source/Methodology
Appearance	Colorless to pale yellow liquid	Visual Inspection
Molecular Weight	180.24 g/mol	Calculated
Solubility	Soluble in DMSO, MeOH, DCM; Sparingly soluble in water	Polarity Assessment
LogP (Predicted)	~1.8 - 2.1	QSAR / Read-Across
Boiling Point	>250°C (Predicted at 760 mmHg)	Analog Comparison (Phenoxyethanol)
Flash Point	>110°C (Estimated)	Closed Cup Prediction
Purity Grade	≥95% (HPLC)	Standard Synthesis Grade

Part 3: Toxicological & Safety Assessment (GHS)

Note on Data Source: As a specialized research chemical (CAS 1864073-34-6), direct in vivo toxicological data is limited. The following safety profile is derived using Read-Across Methodology from structural analogs (2-Phenoxyethanol, 2-Phenylethanol) and QSAR modeling.

Hazard Identification (GHS Classification)

Signal Word:WARNING

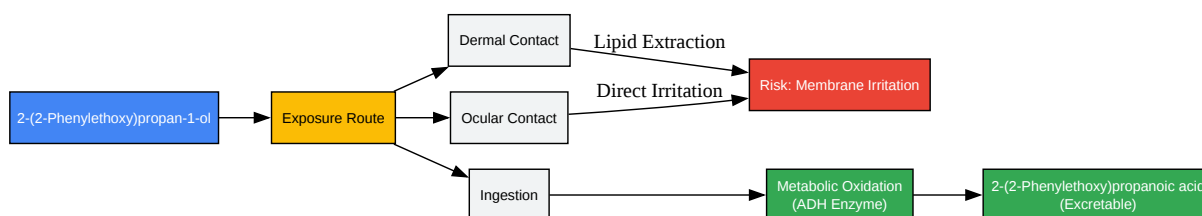
Hazard Class	Category	H-Statement	Description
Acute Toxicity (Oral)	Cat 4	H302	Harmful if swallowed.
Skin Irritation	Cat 2	H315	Causes skin irritation. [3][4]
Eye Irritation	Cat 2A	H319	Causes serious eye irritation.[3][4][5][6]
STOT - Single Exp.	Cat 3	H335	May cause respiratory irritation.

Mechanism of Toxicity

- Membrane Disruption: The amphiphilic nature (hydrophobic phenethyl tail + hydrophilic alcohol head) allows the molecule to intercalate into lipid bilayers, potentially causing reversible cell membrane irritation (skin/eye redness).
- Metabolic Pathway: Primary alcohols are typically oxidized by Alcohol Dehydrogenase (ADH) to aldehydes, and subsequently to carboxylic acids.
 - Predicted Metabolite:2-(2-Phenylethoxy)propanoic acid.[7] Unlike ethylene glycol ethers, propylene-based ethers generally do not form toxic alkoxyacetic acids that cause reproductive toxicity, rendering this scaffold safer than its ethylene analogs.

Visualization: Metabolic & Safety Logic

The following diagram illustrates the predicted metabolic fate and safety decision tree.



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Figure 1: Predicted metabolic pathway and primary exposure risks based on structural activity relationships (SAR).

Part 4: Handling, Storage & Stability Protocols

Storage Directives

- Temperature: Store at 2–8°C (Refrigerate). While the molecule is stable at room temperature, refrigeration prevents slow oxidation of the ether linkage or alcohol group over long-term storage.
- Atmosphere: Store under Inert Gas (Nitrogen or Argon). Ethers can form peroxides upon prolonged exposure to air and light, though the risk is lower here than in simple aliphatic ethers.
- Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.

Handling Workflow (R&D Context)

Objective: Safe aliquoting for High-Throughput Screening (HTS) or Synthesis.

- PPE Verification: Nitrile gloves (0.11mm min thickness), safety glasses with side shields, and lab coat.
- Vapor Control: All open-vessel handling must occur inside a certified Fume Hood.
- Solubilization:

- Preferred Solvent: DMSO (Dimethyl sulfoxide) for biological assays.
- Protocol: Dissolve to 10mM stock. Vortex for 30 seconds. Inspect for clarity. If turbid, sonicate for 5 minutes at 40kHz.
- Waste Disposal: Segregate as Halogen-Free Organic Solvent Waste. Do not pour down the drain.

Part 5: Emergency Response Protocols

Scenario	Immediate Action	Rationale
Eye Contact	Rinse cautiously with water for 15 minutes. Remove contact lenses.[8]	Hydrophilic head group attracts water; immediate dilution prevents corneal damage.
Skin Contact	Wash with soap and water.[9] Remove contaminated clothing.[8][9]	Lipophilic tail aids skin absorption; soap acts as a surfactant to remove the chemical.
Ingestion	Rinse mouth. Do NOT induce vomiting. Call a Poison Center.[9]	Aspiration of foaming agents (glycols) can cause chemical pneumonitis.
Spill (Lab)	Absorb with inert material (vermiculite/sand). Ventilate area.[3][9][10]	Prevents slip hazard and vapor accumulation.

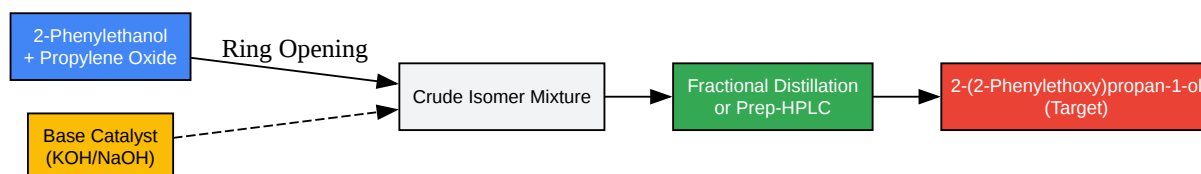
Part 6: Synthesis & Application Context

For Researchers: This compound is frequently used as a linker in PROTAC (Proteolysis Targeting Chimera) development or as a non-cleavable surrogate for peptide bonds.

Synthesis Pathway (General): Reaction of 2-Phenylethanol + Propylene Oxide (catalyzed by base, e.g., KOH)

Mixture of isomers

Distillation/HPLC purification to isolate **2-(2-Phenylethoxy)propan-1-ol**.



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Figure 2: General synthetic route for the production of phenylethoxy-propanol derivatives.

References

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